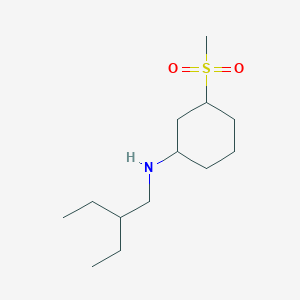
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: is a synthetic organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an amine group, an ethylbutyl chain, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylbutyl Chain: This step involves the alkylation of the cyclohexane ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: can be compared with other amine-substituted cyclohexane derivatives.
Methylsulfonyl-substituted compounds: These include compounds with similar sulfonyl groups but different alkyl chains or ring structures.
Uniqueness
Structural Features: The combination of the ethylbutyl chain, methylsulfonyl group, and cyclohexane ring makes this compound unique.
Chemical Properties: Its specific reactivity and potential biological activity distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H27NO2S |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-3-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO2S/c1-4-11(5-2)10-14-12-7-6-8-13(9-12)17(3,15)16/h11-14H,4-10H2,1-3H3 |
InChI Key |
VUDLPUKQICRLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1CCCC(C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















